molecular formula C6H5N3O4 B188716 2,6-Dinitroaniline CAS No. 606-22-4

2,6-Dinitroaniline

Cat. No. B188716
CAS RN: 606-22-4
M. Wt: 183.12 g/mol
InChI Key: QFUSCYRJMXLNRB-UHFFFAOYSA-N
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Description

2,6-Dinitroaniline is a dinitroaniline that serves as a precursor to various new 1,2,3-trisubstituted halobenzene derivatives . It is used for organic synthesis intermediates and dyes intermediates .


Molecular Structure Analysis

The molecular formula of 2,6-Dinitroaniline is C6H5N3O4 . The average mass is 183.122 Da and the monoisotopic mass is 183.028000 Da . The molecule contains a total of 18 bonds, including 13 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 2 nitro groups (aromatic) .


Physical And Chemical Properties Analysis

2,6-Dinitroaniline has a density of 1.6±0.1 g/cm³, a boiling point of 354.5±22.0 °C at 760 mmHg, and a flash point of 168.2±22.3 °C . It has a molar refractivity of 43.6±0.3 cm³, a polar surface area of 118 Ų, and a molar volume of 115.4±3.0 cm³ . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 .

Scientific Research Applications

1. Herbicide Resistance in Weeds

  • Summary of Application : 2,6-Dinitroaniline is used as a pre-emergence herbicide for weed control. It targets tubulin proteins in plants and protists, inhibiting their growth .
  • Methods of Application : The herbicide is applied to the soil before the emergence of weeds. It is absorbed by the roots and shoots of the plants, disrupting their microtubule formation .

2. Toxicity and Side Effects on Non-Target Organisms

  • Methods of Application : The herbicide enters habitats surrounding croplands through drift, runoff, and/or volatilization .
  • Results or Outcomes : Exposure to sublethal concentrations of 2,6-Dinitroaniline poses a clear hazard to animals and humans. It can cause cytotoxicity, genotoxicity, and activation of oxidative stress pathways, as well as alterations of physiological, metabolic, morphological, developmental, and behavioral traits .

3. Organic Synthesis Intermediates

  • Summary of Application : 2,6-Dinitroaniline is used as an intermediate in organic synthesis and in the preparation of dyes .
  • Methods of Application : It is used in the preparation of 2,6-dinitroiodobenzene and acts as a precursor for various new 1,2,3-trisubstituted halobenzene derivatives .
  • Results or Outcomes : The specific outcomes depend on the particular synthesis or dye preparation process being undertaken .

Safety And Hazards

2,6-Dinitroaniline is considered hazardous. It may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and adequate ventilation is recommended .

properties

IUPAC Name

2,6-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O4/c7-6-4(8(10)11)2-1-3-5(6)9(12)13/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUSCYRJMXLNRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70209402
Record name 2,6-Dinitroaniline
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Molecular Weight

183.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dinitroaniline

CAS RN

606-22-4
Record name 2,6-Dinitroaniline
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Record name 2,6-Dinitroaniline
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Record name 2,6-Dinitroaniline
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Record name 2,6-Dinitroaniline
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Record name 2,6-dinitroaniline
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Record name 2,6-DINITROANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,200
Citations
SP Ozheredov, AI Yemets, VM Brytsun… - Cytology and …, 2009 - Springer
Screening of antimitotic activity and phytotoxicity of new 2,4- and 2,6-dinitroaniline derivates has been performed using the Allium-test. All substances that are derivatives of 2,4-…
Number of citations: 14 link.springer.com
K Srinivasan, K Sivakumar, T Stalin - Carbohydrate polymers, 2014 - Elsevier
The formation of supramolecular host-guest inclusion complex of 2,6-Dinitroaniline (2,6-DNA) with nano-hydrophobic cavity of β-cyclodextrin (β-CD) in solution phase were studied by …
Number of citations: 31 www.sciencedirect.com
PM Krämer, S Forster, E Kremmer - Analytical and bioanalytical chemistry, 2008 - Springer
The development and characterization of one rat monoclonal antibody (mAb) for 2,4-dinitroaniline and of two rat mAbs for 2,6-dinitroaniline are described. With the immunization of rats …
Number of citations: 7 link.springer.com
R Eisert, K Levsen - Fresenius' journal of analytical chemistry, 1995 - Springer
Solid-phase microextraction (SPME) represents a very simple and rapid method for the extraction of organophosphorus, triazine and 2,6-dinitroaniline pesticides from aqueous samples …
Number of citations: 208 link.springer.com
EA Stemmler, RA Hites - Biomedical & environmental mass …, 1987 - Wiley Online Library
The electron capture, negative ion mass spectra of a group of 2,6‐dinitroaniline and 2,4‐dinitrophenol herbicides are presented. In addition, the spectra of a series of mono‐ and …
Number of citations: 25 onlinelibrary.wiley.com
K Srinivasan, T Stalin - Journal of Inclusion Phenomena and Macrocyclic …, 2014 - Springer
The inclusion complexes of β-cyclodextrin with different dinitrocompounds like 2,4-dinitrophenol, 2,4-dinitroaniline, 2,6-dinitroaniline and 2,4-dinitrobenzoic acid appears the UV …
Number of citations: 10 link.springer.com
DE Moreland, FS Farmer, GG Hussey - Pesticide Biochemistry and …, 1972 - Elsevier
Abstract Effects of 12 substituted 2,6-dinitroaniline herbicides [N-butyl-N-ethyl-α,α,α-trifluoro-2,6-dinitro-p-toluidine (benefin), 2,6-dinitro-N,N-dipropylcumidine (isopropalin), 4-(…
Number of citations: 36 www.sciencedirect.com
DE Moreland, FS Farmer, GG Hussey - Pesticide Biochemistry and …, 1972 - Elsevier
Abstract Effects of 12 substituted 2,6-dinitroaniline herbicides were measured on photosynthesis and respiration in excised tissue, and tissue excised from seedlings treated with α,α,α-…
Number of citations: 24 www.sciencedirect.com
JR Plimmer, UI Klingebiel - Journal of agricultural and food …, 1974 - ACS Publications
MATERIALS AND METHODS Chemicals and Instrumental Techniques. Purified I, supplied by Amchem Products Inc., Ambler, Pa., mp 61.5-62, was homogeneous on thin-layer …
Number of citations: 23 pubs.acs.org
PC Chen, SC Tzeng, FM Chang - Computers & chemistry, 1999 - Elsevier
The molecular structures of six positional dinitroaniline isomers and six positional trinitroaniline isomers were calculated by a density functional theory of the Becke’s three-parameter …
Number of citations: 4 www.sciencedirect.com

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